tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a tert-butyl group, a naphthalene ring, and a hydrazine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with tert-butyl hydrazine in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with various functional groups, such as nitro, sulfonyl, and halogen substituents. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
166974-91-0 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(naphthalen-1-ylamino)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,16H,1-3H3,(H,17,18) |
InChI Key |
DSENJXGTVKUGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.